N-(3,4-dimethylphenyl)-2-nitrobenzamide
Description
N-(3,4-Dimethylphenyl)-2-nitrobenzamide is a nitro-substituted benzamide derivative featuring a 3,4-dimethylphenyl group attached to the amide nitrogen and a nitro group at the ortho position of the benzoyl moiety. This compound’s structural uniqueness lies in the combination of electron-withdrawing (nitro) and electron-donating (methyl) substituents, which influence its physicochemical and biological properties. Its synthesis typically involves reacting 2-nitrobenzoyl chloride with 3,4-dimethylaniline under controlled conditions .
The compound’s molecular structure has been confirmed via single-crystal X-ray diffraction, revealing a planar benzamide core with dihedral angles influenced by steric and electronic interactions between substituents. Crystallographic refinement using SHELXL software (R factor = 0.058) highlights precise structural determination .
Properties
CAS No. |
102630-97-7 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-7-8-12(9-11(10)2)16-15(18)13-5-3-4-6-14(13)17(19)20/h3-9H,1-2H3,(H,16,18) |
InChI Key |
KUXBJIXXVRBBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-nitrobenzamide typically involves the reaction of 3,4-dimethylaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-(3,4-dimethylphenyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry and Reactivity
N-(3,4-Dimethylphenyl)benzamide ()
- Key Difference : Lacks the nitro group on the benzamide ring.
- Impact : The absence of the nitro group reduces electron-withdrawing effects, leading to a more electron-rich amide bond. This increases susceptibility to hydrolysis compared to the nitro-containing analog.
- Crystallography : Similar refinement parameters (R factor = 0.058) confirm structural reliability .
4-Nitro-N-(3-nitrophenyl)benzamide ()
- Key Difference : Features nitro groups at para positions on both the benzamide and aniline rings.
- In contrast, the ortho-nitro group in the target compound introduces steric hindrance, affecting packing efficiency in crystals .
N-(3-Chlorophenethyl)-4-nitrobenzamide ()
- Key Difference : Substitutes 3,4-dimethylphenyl with a 3-chlorophenethyl group and places the nitro group at the para position.
- Impact : The chlorine atom and phenethyl chain increase lipophilicity, while the para-nitro group may improve π-π stacking interactions in biological targets .
Antioxidant and Anticancer Potential
- N-(Dimethylphenyl)hydrazinecarbothioamides (): Derivatives with 2,5-dimethylphenyl substituents exhibited potent antioxidant activity and MCF-7 cell inhibition (IC₅₀ = 0.8 µM). The 3,4-dimethylphenyl analog of the target compound may share enhanced lipophilicity, improving membrane permeability .
- However, steric effects might reduce binding affinity compared to para-nitro derivatives.
Crystallographic and Computational Tools
Biological Activity
N-(3,4-dimethylphenyl)-2-nitrobenzamide is an organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 270.28 g/mol. The compound features:
- A nitro group at the 2-position of the benzamide moiety.
- Two methyl groups at the 3 and 4 positions of the phenyl ring.
These structural elements contribute to its chemical reactivity and potential biological activities .
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit significant antimicrobial activity. Compounds with similar nitro-substituted structures have been associated with various pharmacological effects, making this compound a candidate for further exploration in antimicrobial research .
Anticancer Effects
Research has suggested that this compound could possess anticancer properties. Similar compounds have shown cytotoxic effects against various tumor cell lines. The mechanism may involve the induction of reactive oxygen species (ROS), which can lead to cellular stress and apoptosis in cancer cells .
A comparative analysis of related compounds reveals that modifications to the nitro group or substitution patterns can significantly influence their anticancer efficacy. For instance, compounds with additional electron-withdrawing groups have been found to enhance cytotoxicity against tumor cells .
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially modulating their activity .
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological effects .
- DNA Interaction : While some related compounds bind to DNA, studies suggest that this compound may induce stress responses rather than direct DNA binding .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes key structural variations and their potential impact on biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Nitro at 2-position; dimethyl-substituted phenyl | Potential antimicrobial and anticancer |
| N-(2,3-Dimethylphenyl)-2-nitrobenzamide | Different substitution pattern on the phenyl ring | Potentially similar biological activity |
| N-(3,5-Dimethylphenyl)-2-nitrobenzamide | Isomer with different substitution | Varies based on substitution |
| N-(3,4-Dimethylphenyl)-4-nitrobenzamide | Nitro group on a different position | May exhibit different reactivity |
These variations highlight how changes in molecular structure can lead to distinct biological activities .
Case Studies
Several case studies have investigated the biological effects of compounds related to this compound:
- Antitumor Activity : A study demonstrated that related nitro-substituted benzamides exhibited high cytotoxicity against cisplatin-resistant laryngeal carcinoma cells. The findings suggest a promising avenue for developing new anticancer agents based on this class of compounds .
- Mechanistic Insights : Research into the mechanism of action revealed that certain derivatives induce oxidative stress in cancer cells, leading to apoptosis. This supports the hypothesis that this compound may share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
